3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride
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Overview
Description
3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride is a chemical compound with the molecular formula C5H10ClN5S and a molecular weight of 207.69 g/mol . This compound is characterized by the presence of a tetrazole ring attached to a thiomorpholine moiety, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride typically involves the reaction of thiomorpholine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloroethane (DCE) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols; reaction conditionsorganic solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The thiomorpholine moiety contributes to the compound’s overall stability and enhances its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-tetrazole: A simple tetrazole compound used in various chemical reactions and as a precursor in the synthesis of more complex tetrazole derivatives.
3,6-bis(1H-1,2,3,4-tetrazol-5-yl)-1,2,4,5-tetrazine (BTATz): An energetic material with applications in high-energy compounds and explosives.
1,3,5-tris(1H-1,2,3,4-tetrazol-5-yl)benzene: Used in the development of high-energy materials and as a ligand in coordination chemistry.
Uniqueness
3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride is unique due to the presence of both the tetrazole ring and the thiomorpholine moiety, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications in scientific research and industry .
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)thiomorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S.ClH/c1-2-11-3-4(6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOREBOLGIFBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=NNN=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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